4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
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Overview
Description
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a cyano group, a methoxy group, and a dibenzofuran moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the reaction of 2-methoxydibenzo[b,d]furan-3-amine with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Reduction: Formation of 4-amino-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy and dibenzofuran moieties contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- **2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl N-(phenylsulfonyl)-D-valinate
Uniqueness
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the methoxy and dibenzofuran moieties further enhances its chemical stability and versatility in various applications.
Properties
CAS No. |
587835-42-5 |
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Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-cyano-N-(2-methoxydibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C21H14N2O3/c1-25-20-10-16-15-4-2-3-5-18(15)26-19(16)11-17(20)23-21(24)14-8-6-13(12-22)7-9-14/h2-11H,1H3,(H,23,24) |
InChI Key |
FDLQKKKLNWSSDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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